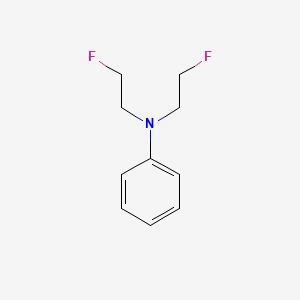
N-(2,5-Dioxo-1-propylpyrrolidin-3-yl)-N'-propylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Dioxo-1-propyl-pyrrolidin-3-yl)-1-propyl-urea is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with propyl groups and urea functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxo-1-propyl-pyrrolidin-3-yl)-1-propyl-urea typically involves the reaction of a pyrrolidine derivative with a urea derivative under specific conditions. One common method involves the use of propylamine and a suitable pyrrolidine precursor, followed by the introduction of urea functionalities through a series of condensation reactions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,5-Dioxo-1-propyl-pyrrolidin-3-yl)-1-propyl-urea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2,5-Dioxo-1-propyl-pyrrolidin-3-yl)-1-propyl-urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism by which 3-(2,5-dioxo-1-propyl-pyrrolidin-3-yl)-1-propyl-urea exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propyl-1H-pyrrole-2,5-dione: This compound shares a similar pyrrolidine structure but lacks the urea functionalities.
N-(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)acetamide: Another related compound with a phenyl group instead of a propyl group.
Uniqueness
3-(2,5-Dioxo-1-propyl-pyrrolidin-3-yl)-1-propyl-urea is unique due to its specific substitution pattern and the presence of both propyl and urea groups. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
77693-14-2 |
|---|---|
Molekularformel |
C11H19N3O3 |
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
1-(2,5-dioxo-1-propylpyrrolidin-3-yl)-3-propylurea |
InChI |
InChI=1S/C11H19N3O3/c1-3-5-12-11(17)13-8-7-9(15)14(6-4-2)10(8)16/h8H,3-7H2,1-2H3,(H2,12,13,17) |
InChI-Schlüssel |
GRUMXEMKRGZFGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)NC1CC(=O)N(C1=O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Chloro-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13995939.png)








![1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-[(phosphonooxy)methyl]-](/img/structure/B13995978.png)
